molecular formula C17H21NO3 B4698206 ethyl (benzoylamino)(cyclohexylidene)acetate CAS No. 19642-36-5

ethyl (benzoylamino)(cyclohexylidene)acetate

Cat. No. B4698206
CAS RN: 19642-36-5
M. Wt: 287.35 g/mol
InChI Key: JKJWBOPYSQRBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (benzoylamino)(cyclohexylidene)acetate, also known as ethyl benzoylacetate, is a chemical compound used extensively in various scientific research applications. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl (benzoylamino)(cyclohexylidene)acetate benzoylacetate is not fully understood. However, it is believed to act as a substrate for enzymes that catalyze the formation of various organic compounds. It is also believed to have a role in the regulation of gene expression and signal transduction pathways.
Biochemical and Physiological Effects:
Ethyl benzoylacetate has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic properties in animal models. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, it has been reported to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl (benzoylamino)(cyclohexylidene)acetate benzoylacetate in lab experiments is its ease of synthesis and availability. It is also a relatively stable compound and can be stored for long periods without significant degradation. However, one of the limitations of using ethyl (benzoylamino)(cyclohexylidene)acetate benzoylacetate is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl (benzoylamino)(cyclohexylidene)acetate benzoylacetate. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of ethyl (benzoylamino)(cyclohexylidene)acetate benzoylacetate and its potential applications in various fields.
Conclusion:
In conclusion, ethyl (benzoylamino)(cyclohexylidene)acetate benzoylacetate is a versatile compound with various scientific research applications. Its ease of synthesis and availability make it a popular choice for use in lab experiments. It has been shown to have various biochemical and physiological effects and has potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

Ethyl benzoylacetate is used in various scientific research applications such as in the synthesis of pharmaceuticals, fragrances, and flavorings. It is also used as a starting material for the synthesis of other organic compounds like benzyl alcohol and benzyl benzoate. In the pharmaceutical industry, it is used as a raw material for the synthesis of antihistamines, anti-inflammatory drugs, and analgesics.

properties

IUPAC Name

ethyl 2-benzamido-2-cyclohexylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-21-17(20)15(13-9-5-3-6-10-13)18-16(19)14-11-7-4-8-12-14/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJWBOPYSQRBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366916
Record name ethyl 2-benzamido-2-cyclohexylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19642-36-5
Record name ethyl 2-benzamido-2-cyclohexylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (benzoylamino)(cyclohexylidene)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (benzoylamino)(cyclohexylidene)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (benzoylamino)(cyclohexylidene)acetate
Reactant of Route 4
Reactant of Route 4
ethyl (benzoylamino)(cyclohexylidene)acetate
Reactant of Route 5
Reactant of Route 5
ethyl (benzoylamino)(cyclohexylidene)acetate
Reactant of Route 6
Reactant of Route 6
ethyl (benzoylamino)(cyclohexylidene)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.